molecular formula C8H9BClFO3 B14015492 (3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid

(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid

Cat. No.: B14015492
M. Wt: 218.42 g/mol
InChI Key: UZINLKIFPLPIIJ-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methoxymethyl groups. These substituents confer unique reactivity and properties to the compound, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The halogen substituents (chlorine and fluorine) on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide, potassium acetate

    Solvents: DMF, THF, toluene

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling

    Phenols: Formed via oxidation of the boronic acid group

    Substituted Derivatives: Formed via nucleophilic substitution of halogen substituents

Scientific Research Applications

(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This step is followed by reductive elimination to form the desired product. In biological applications, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that modulate the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)boronic acid is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of chlorine and fluorine atoms enhances its reactivity in cross-coupling reactions, while the methoxymethyl group provides additional functionalization options. This combination makes it a versatile and valuable compound in various synthetic applications .

Properties

Molecular Formula

C8H9BClFO3

Molecular Weight

218.42 g/mol

IUPAC Name

[3-chloro-4-fluoro-5-(methoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C8H9BClFO3/c1-14-4-5-2-6(9(12)13)3-7(10)8(5)11/h2-3,12-13H,4H2,1H3

InChI Key

UZINLKIFPLPIIJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)COC)(O)O

Origin of Product

United States

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